Complete Loss of DPP-IV Enzyme Inhibition Compared to the Parent Drug (2'S,2R,trans)-Saxagliptin
The (2'R,2R,trans)-saxagliptin isomer exhibits no measurable inhibitory activity against DPP-IV, in direct contrast to the parent drug (2'S,2R,trans)-saxagliptin, which has a Ki of 1.3 nM . In the systematic evaluation of all eight stereoisomers by Dong et al., only the natural configuration (1a) and one other isomer (1e, (2'S,2S,trans)) showed any potency, while isomers 1b–1d and 1f–1h, which include the (2'R) series, were completely inactive [1].
| Evidence Dimension | DPP-IV enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | No inhibitory activity (inactive) |
| Comparator Or Baseline | (2'S,2R,trans)-Saxagliptin (API): Ki = 1.3 nM |
| Quantified Difference | >1000-fold difference (active vs. inactive) |
| Conditions | In vitro DPP-IV enzyme inhibition assay, as reported in Dong et al., 2014 |
Why This Matters
Procurement of this specific isomer as a reference standard is mandatory for demonstrating analytical method specificity and ensuring that the active pharmaceutical ingredient is not contaminated with inactive, potentially immunogenic impurities.
- [1] Dong, J., Gong, Y., Liu, J., Chen, X., Wen, X., & Sun, H. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(4), 1383–1393. View Source
